![molecular formula C8H5ClF2N2 B1369632 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole CAS No. 847615-28-5](/img/structure/B1369632.png)
2-(chloromethyl)-5,6-difluoro-1H-benzimidazole
Overview
Description
“2-(chloromethyl)-5,6-difluoro-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure consisting of the fusion of benzene and imidazole .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The chloromethyl and difluoro groups might be introduced in subsequent steps, but without specific literature on this compound, it’s hard to detail the exact synthesis process.Molecular Structure Analysis
The molecular structure of this compound would consist of a benzimidazole core with a chloromethyl group attached at the 2-position and fluorine atoms at the 5 and 6 positions .Chemical Reactions Analysis
Benzimidazoles, in general, can undergo various reactions depending on the functional groups present. For instance, the chloromethyl group might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloromethyl and difluoro groups) would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Magnetic Resonance Imaging (MRI) Contrast Agents
The compound serves as a precursor in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are used as Zn2±sensitive MRI contrast agents , enhancing the quality of imaging for better diagnosis and research .
Host-Guest Chemistry
In host-guest chemistry, 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole can be used to modify calixarenes, creating host molecules that can encapsulate guest molecules. This interaction is crucial for understanding molecular recognition and designing new materials .
Catalysis
This compound can be incorporated into polymers to create hypercrosslinked structures. These polymers can coordinate with metal ions, forming catalysts that are effective in applications like H2 generation and 4-nitrophenol reduction , which are important in environmental and energy research .
Neonicotinoid Synthesis
The chloromethyl group in 2-(chloromethyl)-5,6-difluoro-1H-benzimidazole is reactive towards nucleophiles, making it a useful intermediate in synthesizing neonicotinoid compounds. These are a class of neuro-active insecticides chemically similar to nicotine .
Chemoselective Modification
It can be used for chemoselective modification of cysteine or disulfide in peptides and proteins. This specificity is essential for bioconjugation techniques, which are widely used in biochemical research for labeling and detecting biomolecules .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSUDTNRLIXEFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592505 | |
Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-5,6-difluoro-1H-benzimidazole | |
CAS RN |
847615-28-5 | |
Record name | 2-(Chloromethyl)-5,6-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90592505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-5,6-difluoro-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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